5-Methoxy-3-methylbenzo[c]isoxazole
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Overview
Description
5-Methoxy-3-methylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methylbenzo[c]isoxazole can be achieved through several methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to isoxazoles .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. For instance, the use of tert-butyl nitrite or isoamyl nitrite enables a one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions . This method is advantageous due to its high yield and regioselectivity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methylbenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the isoxazole ring.
Scientific Research Applications
5-Methoxy-3-methylbenzo[c]isoxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methylbenzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxy-3-methylbenzo[c]isoxazole include other isoxazole derivatives such as:
- 3-Methylbenzo[c]isoxazole
- 5-Methoxybenzo[c]isoxazole
- 3,5-Dimethylbenzo[c]isoxazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the isoxazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-methoxy-3-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C9H9NO2/c1-6-8-5-7(11-2)3-4-9(8)10-12-6/h3-5H,1-2H3 |
InChI Key |
ZGRSSRUKHLLKNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NO1)OC |
Origin of Product |
United States |
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